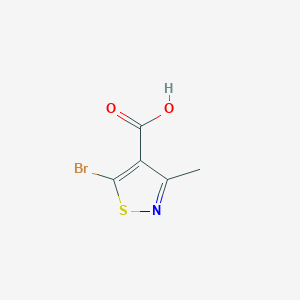

5-Bromo-3-methyl-isothiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHIBOUYOCZHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23310-81-8 | |

| Record name | 5-bromo-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conversion of Halomethyl Isothiazoles to Carboxylic Acids via Aldehyde Intermediates

According to a US patent (US3274207A), thiazole carboxylic acids can be prepared from dihalomethylthiazoles by:

- Step 1: Conversion of dihalomethylthiazole to the corresponding thiazole aldehyde by controlled hydrolysis or acid treatment.

- Step 2: Oxidation of the aldehyde to the carboxylic acid using a mixture of nitric acid and sulfuric acid.

| Step | Conditions | Notes |

|---|---|---|

| Aldehyde formation | Acidic aqueous medium (H2SO4, HCl, HBr, or H3PO4), <4 moles acid per mole substrate | Temperature 50–120 °C, preferably 65–90 °C; reaction time 3–5 hours |

| Oxidation to acid | Mixture of HNO3 and H2SO4 | Ratio of H2SO4 to HNO3 between 0.1–3 moles per mole of nitric acid; yields >85% |

| Isolation | Adjust pH to 1.5–2.5 to precipitate free acid | pH adjustment critical for maximum yield |

This method is advantageous for its high yield and direct conversion from halomethyl precursors to carboxylic acids without isolation of intermediates.

Nitrosation of Isothiazole Carboxamides in Trifluoroacetic Acid (TFA)

A recent 2023 study published in Molbank demonstrated an efficient synthesis of 3-bromo-isothiazole-5-carboxylic acid derivatives, including 5-bromo-3-methyl-isothiazole-4-carboxylic acid analogs, via nitrosation of the corresponding carboxamides:

- The carboxamide precursor is treated with sodium nitrite (NaNO2) in trifluoroacetic acid at approximately 0 °C.

- The reaction proceeds rapidly (within 15 minutes) to give the carboxylic acid in excellent yields (95–99%).

- The product is isolated by aqueous workup and organic extraction.

Reaction summary:

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| NaNO2 (4 equiv.) | TFA solvent, 0 °C | 95–99 | Mild conditions, fast reaction |

| Starting material | 3-bromo-isothiazole-5-carboxamide | Precursor synthesized by literature methods |

This method avoids harsh oxidizing agents, uses milder acidic conditions, and provides high purity products with intact isothiazole rings confirmed by spectroscopic analysis.

Comparative Analysis of Methods

Detailed Research Findings and Spectroscopic Characterization

The nitrosation method was validated by comprehensive characterization of the carboxylic acid products:

- Melting points: 139–141 °C for 3-bromoisothiazole-5-carboxylic acid.

- UV-Vis spectroscopy: Characteristic absorption maxima around 284–298 nm indicating intact isothiazole ring.

- Mass spectrometry: Molecular ion peaks consistent with bromine isotopic patterns.

- Infrared spectroscopy: Broad O-H stretch at ~2874–2926 cm⁻¹ and strong C=O stretch at ~1719–1736 cm⁻¹ confirming carboxylic acid functionality.

- NMR spectroscopy: Downfield shifts of carbonyl carbons in 13C NMR compared to amide precursors, confirming conversion to acid.

These data confirm the successful synthesis and purity of the target compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-isothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or thioethers.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-3-methyl-isothiazole-4-carboxylic acid is characterized by a thiazole ring with a bromine substitution at the 5-position, a methyl group at the 3-position, and a carboxylic acid functional group at the 4-position. Its molecular formula is CHBrNOS, with a molecular weight of approximately 222.06 g/mol. The unique structural features of this compound influence its reactivity and potential biological activity, particularly as an antimicrobial agent.

Agricultural Applications

1. Pesticidal Properties

There is emerging interest in the use of isothiazole derivatives as agrochemicals due to their potential fungicidal and insecticidal activities. The structural similarities between this compound and other known pesticides suggest it may also possess similar properties . Research into its efficacy against specific agricultural pests and pathogens could lead to new formulations for crop protection.

2. Plant Growth Regulation

Compounds like this compound may also play roles in plant growth regulation by inducing stress responses that enhance plant resilience against diseases. Such applications could be particularly valuable in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Methods employed in industrial settings often utilize continuous flow reactors and advanced purification techniques to enhance efficiency and minimize environmental impact. These advancements not only improve yield but also facilitate the exploration of this compound's applications in various sectors.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on isothiazoles highlights its potential:

These findings collectively underscore the need for further research into this compound to fully elucidate its capabilities and applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-isothiazole-4-carboxylic acid involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs within the isothiazole, thiazole, and isoxazole families, focusing on structural, spectral, and functional differences. Key compounds are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of 5-Bromo-3-methyl-isothiazole-4-carboxylic Acid and Analogous Compounds

Structural and Electronic Comparisons

- 3-Bromoisothiazole-5-carboxylic acid lacks the methyl group, reducing steric hindrance and increasing susceptibility to nucleophilic substitution at C3.

Isoxazole Analogs :

Thiazole Derivatives :

Spectral and Physicochemical Properties

- IR Spectroscopy :

- UV-Vis Spectroscopy :

- Melting Points :

Key Research Findings

- Reactivity : Brominated isothiazoles undergo palladium-catalyzed cross-coupling, but the methyl group in the target compound may slow reaction kinetics compared to unsubstituted analogs .

- Biological Relevance : Isoxazole derivatives show higher bioavailability in preliminary studies, while thiazoles are preferred in agrochemical research for their pesticidal activity.

Biological Activity

5-Bromo-3-methyl-isothiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : CHBrNOS

- SMILES : CC1=NSC(=C1C(=O)O)Br

- InChIKey : ARHIBOUYOCZHRU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the bromination of 3-methylisothiazole followed by carboxylation processes. Various synthetic routes have been explored to enhance yield and purity, as well as to modify the compound for specific biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, preliminary tests indicate significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrate that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage.

- Cell Lines Tested : PC3 (prostate cancer), DU145 (prostate cancer)

- IC50 Values :

Anti-inflammatory Activity

Research indicates that isothiazole derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various isothiazole derivatives revealed that compounds closely related to this compound showed promising antibacterial activity against resistant strains of bacteria, making them candidates for further development as antimicrobial agents . -

Cytotoxic Mechanism Investigation :

Research exploring the cytotoxic effects on prostate cancer cell lines demonstrated that the compound not only reduced cell viability but also induced significant chromatin condensation, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-3-methyl-isothiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nitrosation of the corresponding carboxamide precursor using NaNO₂ in trifluoroacetic acid (TFA) at 0°C, as demonstrated for analogous bromoisothiazole carboxylic acids (e.g., 3-bromo-4-phenylisothiazole-5-carboxylic acid) . Optimization includes controlling stoichiometry (e.g., 4 equivalents of NaNO₂) and maintaining strict temperature control to prevent side reactions. Post-reaction purification via recrystallization (e.g., cyclohexane) ensures high yields (≥95%) and purity. Reaction progress should be monitored by TLC (Kieselgel 60 F₂₅₄ plates) and UV-vis spectroscopy (λmax ~284 nm for isothiazole ring confirmation) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Multi-technique characterization is critical:

- NMR : ¹H/¹³C NMR identifies CH resonances (e.g., quaternary carbons at ~120–150 ppm) and bromine isotope patterns. Attached Proton Test (APT) NMR distinguishes CH₃, CH₂, and quaternary carbons .

- IR : Carboxylic acid ν(O-H) stretches (2500–2900 cm⁻¹) and ν(C=O) (~1719 cm⁻¹) confirm acid formation versus precursor amides (~1674 cm⁻¹) .

- Elemental Analysis : CHN analysis validates molecular formula (e.g., C₅H₄BrNO₂S).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation):

- Storage : Keep in airtight containers, protected from light and moisture, at ≤25°C .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?

- Methodological Answer : Contradictions often arise from solvent effects or impurity interference. For example:

- NMR : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift peaks significantly. Always report solvent and reference standards (e.g., TMS).

- UV-vis : Solvent polarity impacts λmax; use dichloromethane for consistency .

- Calibration : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography if available .

Q. What strategies mitigate low yields during the synthesis of brominated isothiazole carboxylic acids?

- Methodological Answer : Key factors include:

- Precursor Purity : Ensure carboxamide precursors (e.g., 3-bromo-isothiazole-5-carboxamide) are ≥97% pure via column chromatography .

- Acid Stability : Use TFA as both solvent and catalyst to prevent intermediate degradation.

- Temperature Control : Exothermic reactions require ice baths to maintain 0–5°C, minimizing byproduct formation .

Q. How can this compound be functionalized for bioactivity studies?

- Methodological Answer : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. The carboxylic acid enables:

- Esterification : Use SOCl₂/MeOH to create methyl esters for improved cell permeability.

- Amide Formation : Couple with amines via EDCI/HOBt activation for library diversification .

- Analytical Validation : Monitor functionalization by LC-MS and ¹⁹F NMR (if fluorinated groups are introduced).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.